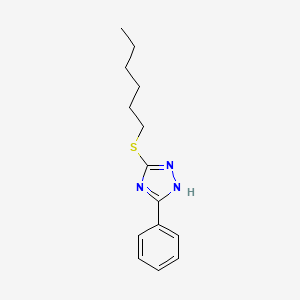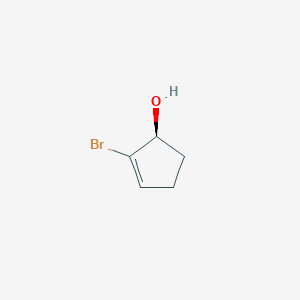
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is a complex organophosphorus compound that incorporates a gold atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold typically involves the reaction of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane with a gold precursor, such as gold chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. similar compounds are often produced using batch reactors under strictly controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The phospholane ring can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halides, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reactions are typically carried out in solvents like dichloromethane or toluene under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phospholane derivatives, while oxidation reactions can produce gold(III) complexes.
Aplicaciones Científicas De Investigación
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold involves its ability to coordinate with various substrates through its phosphorus and gold centers. This coordination can activate substrates for further chemical reactions or stabilize transition states, facilitating catalytic processes. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane: Lacks the gold atom, making it less versatile in catalytic applications.
Gold(III) chloride: A simpler gold compound that does not have the phospholane structure, limiting its coordination chemistry.
Triphenylphosphine gold chloride: Another gold-phosphorus compound, but with different steric and electronic properties.
Uniqueness
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is unique due to its combination of a phospholane ring and a gold center, providing distinct reactivity and coordination capabilities that are not found in simpler compounds.
Propiedades
Número CAS |
124605-48-7 |
|---|---|
Fórmula molecular |
C12H22AuClP |
Peso molecular |
429.69 g/mol |
Nombre IUPAC |
2-chloro-1-cyclohexyl-3,4-dimethylphospholane;gold |
InChI |
InChI=1S/C12H22ClP.Au/c1-9-8-14(12(13)10(9)2)11-6-4-3-5-7-11;/h9-12H,3-8H2,1-2H3; |
Clave InChI |
IISSXOLGIIGGBS-UHFFFAOYSA-N |
SMILES canónico |
CC1CP(C(C1C)Cl)C2CCCCC2.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


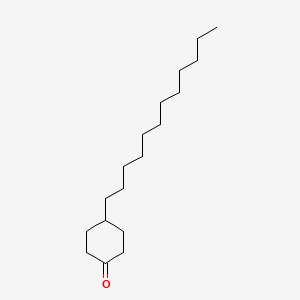

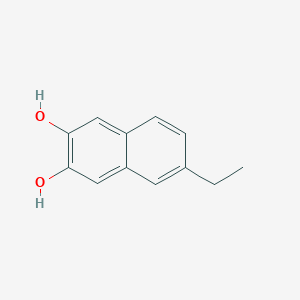
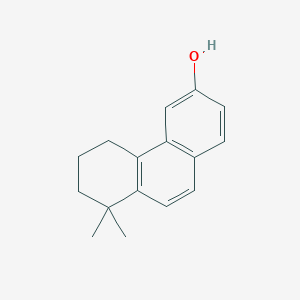
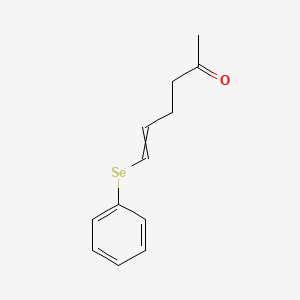
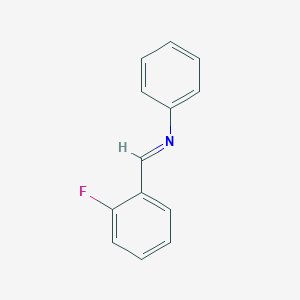
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)
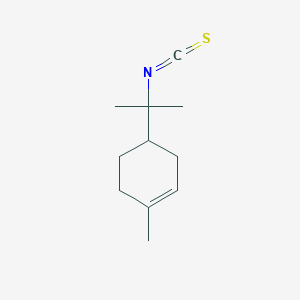
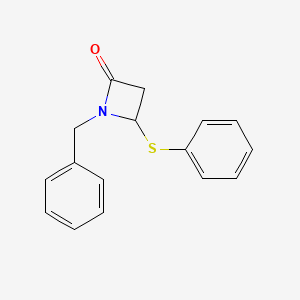
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
